![molecular formula C17H19ClN2 B1468292 1-Benzyl-3-(3-chlorophenyl)piperazine CAS No. 1248907-58-5](/img/structure/B1468292.png)
1-Benzyl-3-(3-chlorophenyl)piperazine
Overview
Description
1-Benzylpiperazine has stimulant and euphoric properties. It is commonly used as a constituent of party pill drugs. It is a potential antidepressant and is an active metabolite of the withdrawn antidepressant drug piberaline . 1-(3-Chlorophenyl)piperazine hydrochloride is sold as Ecstasy mimic tablets and is the major metabolite of the antidepressant medications trazodone and nefazodone .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline. Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of 1-Benzylpiperazine (BZP) is C11H16N2 with a molecular weight of 176.3 g/mol . The molecular structure of 1-(3-chlorophenyl)piperazine (mCPP) is C10H13ClN2 with a molecular weight of 196.7 g/mol .
Chemical Reactions Analysis
BZP does not give a coloration with Marquis or Scott’s field tests, but does give a positive reaction with Nitroprusside reagent .
Physical And Chemical Properties Analysis
The substituted piperazines are dibasic amines with no stereoisomers. They are synthetic substances. BZP, normally produced commercially as the dihydrochloride (CAS: 5321-63-1), phosphate or citrate salts, is closely related to the numerous diphenylmethylpiperazines, such as cyclizine (1-diphenyl-methyl-4-methylpiperazine), which have found use as antihistamine/anti-emetic drugs .
Scientific Research Applications
Neuroscience
1-BCPP has been studied for its potential effects on the central nervous system. It is known to interact with serotonin receptors, which could make it useful in the study of mood disorders and the development of antidepressant therapies .
Pharmacology
In pharmacology, 1-BCPP is used as a reference compound to understand the pharmacokinetics and metabolic pathways of similar compounds. Its interactions with various neurotransmitter systems are of particular interest for developing new therapeutic agents .
Biochemistry
Biochemically, 1-BCPP serves as a tool to investigate the biochemical pathways and receptor binding profiles in living organisms. It helps in understanding the complex interactions between different biochemical compounds within the body .
Medicinal Chemistry
1-BCPP is utilized in medicinal chemistry for the synthesis of novel compounds with potential therapeutic benefits. It acts as a building block for creating new molecules that could serve as medications for various health conditions .
Toxicology
In toxicology, 1-BCPP is used to study the toxic effects of piperazine derivatives. Its impact on various biological systems helps in assessing the safety profile of new drugs .
Analytical Chemistry
Analytically, 1-BCPP is employed in the development of analytical methods such as chromatography and mass spectrometry. These methods are crucial for the detection and quantification of piperazine derivatives in biological samples .
Environmental Science
The environmental impact of 1-BCPP and its derivatives is another area of application. Research in this field focuses on the compound’s biodegradability, its persistence in the environment, and potential ecological effects .
Material Science
Although not a traditional application, 1-BCPP’s properties could be explored in material science for the development of functional materials, especially those that require specific molecular interactions or stability under physiological conditions .
Mechanism of Action
Safety and Hazards
Exposure to 1-Benzyl-3-(3-chlorophenyl)piperazine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
1-benzyl-3-(3-chlorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-4-7-15(11-16)17-13-20(10-9-19-17)12-14-5-2-1-3-6-14/h1-8,11,17,19H,9-10,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHKCEXHUDRRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-chlorophenyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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